p-Phenylenediamine-Catalyzed Oxime Ligation
In a model oxime ligation using aminooxy-functionalized PEG, catalysis with 10 mM p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction, and 19-fold faster than the equivalent aniline-catalyzed reaction . This represents a class-level advantage of aminooxy-PEG conjugates when catalyzed by p-phenylenediamine, enabling efficient bioconjugation under physiological pH where uncatalyzed reactions are impractically slow.
| Evidence Dimension | Relative reaction rate (protein PEGylation) |
|---|---|
| Target Compound Data | Aminooxy-PEG (class): 120-fold acceleration (p-phenylenediamine vs uncatalyzed); 19-fold acceleration vs aniline |
| Comparator Or Baseline | Uncatalyzed reaction (baseline) and aniline-catalyzed reaction (comparator) |
| Quantified Difference | 120-fold (vs uncatalyzed); 19-fold (vs aniline) |
| Conditions | pH 7, 10 mM p-phenylenediamine, aminooxy-functionalized PEG, model protein |
Why This Matters
This demonstrates that with appropriate catalysis, aminooxy-PEG2-amine can achieve practical conjugation rates at physiological pH, overcoming a major limitation of oxime chemistry for biomolecular labeling.
- [1] Wendeler M, et al. Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjug Chem. 2014;25(1):93-101. PMID: 24320725. View Source
